FMOC-DL-2-pyridylalanine FMOC-DL-2-pyridylalanine
Brand Name: Vulcanchem
CAS No.: 1236267-09-6; 185379-39-9; 185379-40-2
VCID: VC4667178
InChI: InChI=1S/C23H20N2O4/c26-22(27)21(13-15-7-5-6-12-24-15)25-23(28)29-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13-14H2,(H,25,28)(H,26,27)
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CC=N4)C(=O)O
Molecular Formula: C23H20N2O4
Molecular Weight: 388.423

FMOC-DL-2-pyridylalanine

CAS No.: 1236267-09-6; 185379-39-9; 185379-40-2

Cat. No.: VC4667178

Molecular Formula: C23H20N2O4

Molecular Weight: 388.423

* For research use only. Not for human or veterinary use.

FMOC-DL-2-pyridylalanine - 1236267-09-6; 185379-39-9; 185379-40-2

Specification

CAS No. 1236267-09-6; 185379-39-9; 185379-40-2
Molecular Formula C23H20N2O4
Molecular Weight 388.423
IUPAC Name 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-2-ylpropanoic acid
Standard InChI InChI=1S/C23H20N2O4/c26-22(27)21(13-15-7-5-6-12-24-15)25-23(28)29-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13-14H2,(H,25,28)(H,26,27)
Standard InChI Key DXIVJCDZOMUITR-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CC=N4)C(=O)O

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

FMOC-DL-2-pyridylalanine is a racemic mixture of the D- and L-stereoisomers of 3-(2-pyridyl)alanine protected at the α-amino group by the Fmoc moiety. Its molecular formula is C₂₃H₂₀N₂O₄, with a molecular weight of 388.42 g/mol . Key structural features include:

  • Fmoc group: A base-labile protecting group that ensures selective deprotection during SPPS .

  • 2-Pyridyl side chain: An aromatic heterocycle capable of π-π stacking and metal coordination, influencing peptide conformation and binding interactions .

Table 1: Physicochemical Properties

PropertyValueSource
Melting Point151 °C
Density1.2692 (estimated)
SolubilitySparingly in dichloromethane; slightly in DMF
Storage Conditions-20°C, protected from light

The compound’s IUPAC name is 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-2-ylpropanoic acid, and its SMILES notation is C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CC=N4)C(=O)O .

Synthesis and Purification

Solid-Phase Peptide Synthesis (SPPS)

FMOC-DL-2-pyridylalanine is typically incorporated into peptides via Fmoc-based SPPS. Key steps include:

  • Deprotection: The Fmoc group is removed using 20–30% piperidine in DMF, with reaction times optimized to prevent side reactions (e.g., aspartimide formation) .

  • Coupling: Activation with reagents like HBTU/HOBt facilitates amide bond formation. Substitution of histidine with 2-pyridylalanine at position 17 in peptide 15-IgBP reduced byproduct formation during synthesis, improving yields from 46% to 97% .

Challenges and Optimizations

  • Aggregation: Poly-alanine segments require extended deprotection times (up to 170 minutes) due to β-sheet formation .

  • Side Reactions: The use of scavengers like 1,3-dimethylbarbituric acid (1,3-DMB) suppresses unwanted p-hydroxybenzyl adducts during Fmoc cleavage .

Applications in Peptide Engineering

Enhancing Binding Affinities

Substitution of histidine with 2-pyridylalanine in IgG-binding peptides significantly improved binding kinetics:

Table 2: Binding Affinity of Modified Peptides

PeptideKₐ (nM)kₒₙ (s⁻¹μM⁻¹)kₒff (s⁻¹)
15-IgBP (His17)2670.7410.198
15-His17Ala8410.5670.477
15-His17(2-Pya)75.70.7640.0579

The 2-pyridyl group’s planar geometry and nitrogen lone pairs enable stronger interactions with aromatic residues in protein binding pockets, reducing dissociation rates by 70% compared to histidine .

Antibody-Drug Conjugates (ADCs)

FMOC-DL-2-pyridylalanine facilitates site-specific conjugation via its pyridyl moiety. For example:

  • Proximity-driven crosslinking: Peptides functionalized with 2-pyridylalanine react selectively with lysine residues near antibody Fc regions, enabling homogeneous ADC synthesis .

Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR)

In the cyclic pentapeptide pentaminomycin F, 2-pyridylalanine exhibits distinct NMR signals:

  • ¹H NMR: δ 8.43 (H-3'), 7.65 (H-5'), 7.25 (H-6') .

  • ¹³C NMR: δ 157.8 (C-1'), 148.4 (C-3') .
    HMBC correlations confirm connectivity between the pyridyl ring and alanine backbone, stabilizing a β-sheet conformation critical for antimicrobial activity .

Biological Relevance

Natural Occurrence

2-Pyridylalanine was recently identified in pentaminomycins F and G, the first non-ribosomal peptides containing this residue. These compounds exhibit moderate antibacterial activity against E. coli (MIC = 32 µg/mL) and K. pneumoniae (MIC = 64 µg/mL) .

Drug Design Applications

  • Macrocyclization: Peptides incorporating 2-pyridylalanine undergo spontaneous cyclization in aqueous buffers (t₁/₂ = 2.7–8.5 hours), enabling stable macrocycle formation without catalysts .

  • Metal Coordination: The pyridyl nitrogen serves as a ligand for transition metals, facilitating the development of metalloenzyme inhibitors .

Analytical and Characterization Methods

High-Performance Liquid Chromatography (HPLC)

  • Retention Time: 15-His17(2-Pya) elutes at 12.3 minutes (C18 column, 0.1% TFA/ACN gradient) .

  • Purity Assessment: UV detection at 301 nm (Fmoc absorption) ensures >95% purity .

Mass Spectrometry

  • ESI-TOF MS: [M+H]⁺ = 389.42 m/z (calculated), 389.41 m/z (observed) .

  • HRMS/MS: Fragmentation patterns confirm cyclic structures in pentaminomycins .

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